REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11](=[O:18])[CH2:12][CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.[CH2:19]=O.S(=O)(=O)(O)O>O1CCOCC1>[Cl:8][C:7]1[C:2]([Cl:1])=[C:3]([C:11](=[O:18])[C:12]([CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17]2)=[CH2:19])[CH:4]=[CH:5][C:6]=1[O:9][CH3:10]
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Name
|
|
Quantity
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51.6 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1Cl)OC)C(CC1CCCC1)=O
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Name
|
|
Quantity
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460 mL
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Type
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solvent
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Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
21.6 g
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Type
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reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
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9.65 g
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated at 80°-85°C. for 20 hours
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Duration
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20 h
|
Type
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CUSTOM
|
Details
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The dioxane is evaporated at reduced pressure
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Type
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ADDITION
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Details
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Water is added to the residual gum which
|
Type
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EXTRACTION
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Details
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then is extracted into ether
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Type
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EXTRACTION
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Details
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The ether extract
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Type
|
WASH
|
Details
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is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether is evaporated
|
Type
|
CUSTOM
|
Details
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upon triturating the residue with hexane (5 ml.) there
|
Type
|
CUSTOM
|
Details
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is obtained a solid
|
Type
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CUSTOM
|
Details
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that is crystallized from ligroin
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Type
|
CUSTOM
|
Details
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to obtain (33.3 g.), m.p. 59°-63°C
|
Type
|
CUSTOM
|
Details
|
Crystallization from butyl chloride
|
Type
|
CUSTOM
|
Details
|
affords a sample (m.p. 66°-67.5°C.) for analysis
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1Cl)C(C(=C)C1CCCC1)=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |